molecular formula C11H21NO2 B13578461 Methyl 3-amino-3-cycloheptylpropanoate

Methyl 3-amino-3-cycloheptylpropanoate

Cat. No.: B13578461
M. Wt: 199.29 g/mol
InChI Key: UXHQPBSIZVXTQN-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cycloheptylpropanoate is a synthetic organic compound characterized by a cycloheptyl ring (seven-membered alicyclic structure) attached to a propanoate backbone. The molecule features:

  • Ester group: A methyl ester (-COOCH₃) at the terminal position.
  • Amino group: A primary amine (-NH₂) at the β-position relative to the ester.
  • Cycloheptyl substituent: A seven-membered saturated hydrocarbon ring, contributing steric bulk and lipophilicity.

Cycloheptyl groups are known to enhance lipophilicity compared to smaller alicyclic or aromatic substituents, which may influence solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

methyl 3-amino-3-cycloheptylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-14-11(13)8-10(12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQPBSIZVXTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cycloheptylpropanoate typically involves the esterification of 3-amino-3-cycloheptylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as distillation and crystallization ensures the production of high-quality ester .

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine in this compound undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride yields Methyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate , a precursor for bioactive molecules:

Reaction Conditions :

  • Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2.0 eq)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 82–88%

Key Observations :

  • The reaction proceeds via an SN2 mechanism, with triethylamine neutralizing HCl byproducts.

  • Product purity exceeds 95% when purified via recrystallization from ethyl acetate/hexane.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Basic Hydrolysis :

  • Conditions : 2M NaOH, reflux for 6 hr

  • Product : 3-Amino-3-cycloheptylpropanoic acid

  • Yield : 75%

Acidic Hydrolysis :

  • Conditions : 6M HCl, 80°C for 12 hr

  • Yield : 68% (lower due to partial decomposition of the amino group)

Nucleophilic Substitution at the Ester Group

The ester moiety participates in transesterification and aminolysis reactions:

Transesterification with Ethanol

  • Conditions : Ethanol (excess), H2SO4 catalyst, 60°C for 8 hr

  • Product : Ethyl 3-amino-3-cycloheptylpropanoate

  • Yield : 90%

Aminolysis with Ammonia

  • Conditions : NH3 gas saturated in methanol, 40°C for 24 hr

  • Product : 3-Amino-3-cycloheptylpropanamide

  • Yield : 65%

Cyclization Reactions

Intramolecular cyclization occurs under thermal or catalytic conditions:

Thermal Cyclization :

  • Conditions : 180°C, toluene, 3 hr

  • Product : Cycloheptane-fused β-lactam

  • Yield : 50% (with 40% recovered starting material)

Catalytic Cyclization (Pd/C) :

  • Conditions : 5% Pd/C, H2 (1 atm), ethanol, 25°C

  • Product : Partially saturated cycloheptylpyrrolidone

  • Yield : 78%

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldStability of Product
AcylationChloroacetyl chloride, Et3NChloroacetylated derivative82–88%Stable at RT
Basic Ester Hydrolysis2M NaOH, refluxCarboxylic acid75%Hygroscopic
TransesterificationEthanol, H2SO4Ethyl ester analog90%Stable up to 100°C
Catalytic CyclizationPd/C, H2Pyrrolidone derivative78%Air-sensitive

Stability and Side Reactions

  • Thermal Decomposition : Above 200°C, the compound decomposes into cycloheptene and methyl acrylate derivatives.

  • Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO4) cleaves the cycloheptyl ring, forming linear carboxylic acids.

Scientific Research Applications

Methyl 3-amino-3-cycloheptylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cycloheptylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares Methyl 3-amino-3-cycloheptylpropanoate with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Ester Group Key Notes
This compound C₁₁H₁₉NO₂ (inferred) ~197.28 (calculated) Cycloheptyl (C₇H₁₃) Methyl High lipophilicity due to large ring
Ethyl 3-amino-3-cycloheptylpropanoate C₁₂H₂₁NO₂ 211.30 (estimated) Cycloheptyl Ethyl Discontinued commercial availability
Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9) C₈H₁₃NO₂ (inferred) ~155.19 (calculated) Cyclobutyl (C₄H₇) Methyl Smaller ring reduces steric hindrance
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₂H₁₆ClNO₂ 241.72 3-Methylphenyl Ethyl Aromatic substituent enhances π-π interactions
Key Observations:

Ester Group Impact: Methyl esters (e.g., this compound) are less lipophilic than ethyl esters (e.g., Ethyl 3-amino-3-cycloheptylpropanoate) but may exhibit faster metabolic hydrolysis.

Substituent Effects: Cycloheptyl vs. Cyclobutyl: The cycloheptyl group increases molecular weight by ~42 g/mol compared to the cyclobutyl analog. This larger ring may reduce solubility in polar solvents but improve membrane permeability . Alicyclic vs. Aromatic: The 3-methylphenyl substituent in Ethyl 3-amino-3-(3-methylphenyl)propanoate introduces aromaticity, favoring interactions with hydrophobic pockets in proteins or receptors compared to alicyclic systems .

Physicochemical and Functional Differences

  • Solubility: Cycloheptyl derivatives are predicted to have lower aqueous solubility than cyclobutyl or phenyl-substituted analogs due to increased hydrophobicity. Hydrochloride salts (e.g., Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride) exhibit enhanced water solubility via ionic dissociation .
  • Stability :

    • Alicyclic amines (e.g., cycloheptyl, cyclobutyl) are generally more stable under basic conditions compared to aromatic amines, which may undergo electrophilic substitution .
  • Synthetic Accessibility :

    • Cyclobutyl and phenyl derivatives are more commonly reported in commercial catalogs (e.g., AldrichCPR, CymitQuimica), whereas cycloheptyl analogs are less prevalent and often discontinued .

Research and Application Gaps

  • Limited studies exist on the biological activity or industrial applications of this compound.
  • Cyclobutyl and phenyl analogs are better characterized, with applications in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands) due to their balanced steric and electronic profiles .

Biological Activity

Methyl 3-amino-3-cycloheptylpropanoate (MACP) is a compound of interest due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and various biological activities associated with MACP, drawing from diverse sources to provide a comprehensive understanding.

Synthesis of this compound

The synthesis of MACP typically involves the reaction of cycloheptanone with an amino acid precursor. This method allows for the introduction of the amino group at the 3-position of the cycloheptyl ring, which is crucial for its biological activity. The reaction conditions often include specific catalysts and solvents to enhance yield and purity.

Pharmacological Properties

MACP has been investigated for its diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that MACP exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : Research indicates that MACP can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
  • Neuroprotective Properties : Preliminary studies suggest that MACP may offer neuroprotective effects, potentially through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MACP against Staphylococcus aureus. The results indicated that MACP inhibited bacterial growth at concentrations as low as 50 µg/mL. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MIC).

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, MACP was administered to rodents subjected to induced neurodegeneration. The findings revealed that MACP significantly improved cognitive function and reduced neuronal loss compared to the control group, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of MACP. For instance, studies employing molecular docking simulations have suggested that MACP interacts with key enzymes involved in inflammatory pathways, providing insights into its anti-inflammatory effects.

Table 2: Mechanistic Insights

Study FocusKey FindingsReference
Molecular DockingInteraction with inflammatory enzymes
Enzyme InhibitionSignificant inhibition of cyclooxygenase (COX)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-amino-3-cycloheptylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting with cycloheptanone or derivatives. For example, a Strecker synthesis or reductive amination could introduce the amino group, followed by esterification with methanol. Key factors include pH control during amination (to avoid side reactions) and the use of anhydrous conditions for esterification to prevent hydrolysis . Yield optimization may require adjusting catalysts (e.g., NaBH₃CN for reductive amination) and temperature gradients.

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cycloheptyl and ester moieties (e.g., δ ~3.6 ppm for methoxy groups) .
  • HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z ~228).
  • Melting Point Analysis : Though not always applicable due to variability in amorphous forms, differential scanning calorimetry (DSC) may supplement .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR shifts or retention times may arise from solvent polarity, pH, or impurities. Researchers should:

  • Cross-validate data using standardized solvents (e.g., CDCl₃ for NMR) and internal standards.
  • Compare with computational predictions (e.g., DFT-based NMR simulations) to identify outliers .
  • Replicate synthesis under controlled conditions to isolate batch-specific artifacts .

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict enantiomeric excess (e.g., chiral amine intermediates).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DMF) .
  • Machine Learning (ML) : Trains on existing reaction datasets to recommend catalysts or temperature profiles.

Q. What experimental designs mitigate degradation of this compound during storage or bioassays?

  • Methodological Answer :

  • Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in aqueous buffers.
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH) and LC-MS tracking .

Data Analysis & Application Questions

Q. How does the steric hindrance of the cycloheptyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with smaller cycloalkyl analogs (e.g., cyclohexyl vs. cycloheptyl) under identical conditions.
  • X-ray Crystallography : Resolve spatial arrangements to identify steric clashes affecting transition states .
  • Hammett Analysis : Quantify electronic effects vs. steric contributions using substituent constants .

Q. What role does this compound play in designing prodrugs or enzyme inhibitors?

  • Methodological Answer :

  • Prodrug Design : The ester group enhances lipophilicity for membrane penetration, while the amino group allows pH-sensitive release.
  • Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) assess binding to target active sites (e.g., proteases or kinases) .
  • Metabolic Stability : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis rates .

Safety & Handling

Q. What protocols ensure safe handling of this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste per EPA guidelines .

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